molecular formula C10H15NO B13138177 (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol

Cat. No.: B13138177
M. Wt: 165.23 g/mol
InChI Key: JFQAARVENHNBAX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with two methyl groups on the phenyl ring. Its chiral nature means it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of this article.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amino group through reductive amination using ammonia or an amine and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound often involves:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Enzymatic Resolution: Employing enzymes such as lipases or esterases to selectively hydrolyze one enantiomer, leaving the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-(2,6-Dimethylphenyl)acetaldehyde.

    Reduction: 2-(2,6-Dimethylphenyl)ethylamine.

    Substitution: N-(2,6-Dimethylphenyl)acetamide.

Scientific Research Applications

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Acts as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It binds to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol: The enantiomer of the compound with different biological activity.

    2-Amino-2-phenylethanol: Lacks the methyl groups on the phenyl ring, resulting in different chemical properties.

    2-Amino-2-(4-methylphenyl)ethanol: Has a single methyl group on the phenyl ring, affecting its reactivity and applications.

Uniqueness

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of two methyl groups on the phenyl ring, which influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2S)-2-amino-2-(2,6-dimethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-7-4-3-5-8(2)10(7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1

InChI Key

JFQAARVENHNBAX-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@@H](CO)N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.